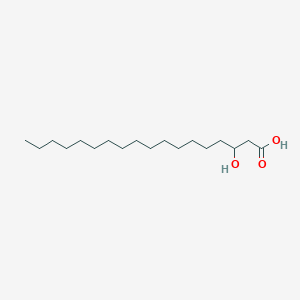

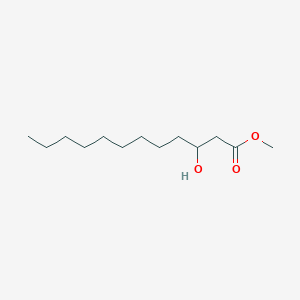

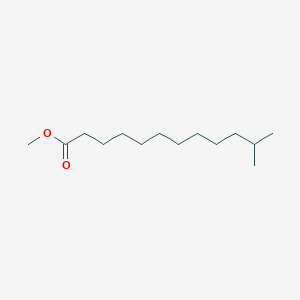

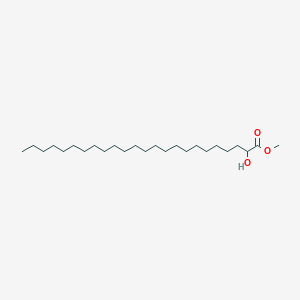

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide

説明

Galactosylceramides are glycosphingolipids that contain galactose attached to a ceramide containing an N-acyl hydroxy or non-hydroxy fatty acid. They are metabolic precursors to sulfatides, found primarily in nerve tissues, and are the main glycosphingolipids in the central nervous system. Galactosylceramides are involved in a multitude of cellular processes including cell agglutination, cellular signaling in glycosynapses, cellular development, and activation of T cells. They accumulate in globoid cells in the brain of patients with Krabbe disease, a disorder characterized by a deficiency in galactosylcerebrosidase activity. This product is a mixture of isolated bovine hydroxy galactosylceramides.

N-(2R-Hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol belongs to the class of organic compounds known as phytoceramides. These are n-acylated 4-hydroxysphinganine. N-(2R-Hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-(2R-hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Outside of the human body, N-(2R-hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol can be found in mushrooms. This makes N-(2R-hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol a potential biomarker for the consumption of this food product.

科学的研究の応用

Ceramide Research

Ceramide Isolation and Structural Identification : The compound 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide is a type of ceramide. Research on similar ceramides includes their isolation from natural sources such as Helianthus annuus L., and their structural elucidation using chemical and spectroscopic methods (Suo & Yang, 2014).

Ceramides in Cancer Research : Ceramides have been studied for their cytotoxic effects on cancer cell lines. For instance, certain ceramides isolated from Ficus glumosa showed cytotoxic effects against prostate cancer PC-3 cell lines, suggesting potential applications in cancer research and treatment (Nana et al., 2012).

Ceramides in Neurological Research : The study of ceramides from Ligusticum chuanxiong Hort. involves neurological applications, as these compounds are significant in the context of brain chemistry and function (Yang et al., 2009).

Chemical Transformation and Synthesis

Chemical Transformation Studies : Research on ceramides also involves understanding their chemical transformations, such as the study on triflic acid-promoted formylation of ceramide in dimethylformamide. This provides insights into the chemical behavior and potential modifications of ceramides (Chiang et al., 2009).

Ceramide Derivatives in Cytotoxicity : New ceramides and their derivatives have been synthesized and evaluated for cytotoxic activities, such as in the study involving Tinospora oblongifolia. These investigations explore the therapeutic potentials of ceramides and their analogs (Samita et al., 2014).

Pharmacological and Biological Applications

Antimicrobial and Antiviral Properties : Studies on ceramides often explore their antimicrobial and antiviral properties. For instance, secondary metabolites from various sources, including ceramide derivatives, have been tested for their antimicrobial, antioxidant, and cytotoxic activities (Xiao et al., 2014).

Nematicidal Activity : Ceramides have also been investigated for their nematicidal activity, as seen in the study of Tagetes patula L. This application is significant in agriculture, particularly in pest management (Bano et al., 2019).

特性

IUPAC Name |

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H89NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-42(48)44(50)45-40(39-46)43(49)41(47)37-35-33-31-29-27-16-14-12-10-8-6-4-2/h40-43,46-49H,3-39H2,1-2H3,(H,45,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLFLZXNXQVPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H89NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958390 | |

| Record name | 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37211-11-3 | |

| Record name | 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)

![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)